molecular formula C9H8N4OS B1319269 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one CAS No. 503860-53-5

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one

Cat. No. B1319269
CAS RN: 503860-53-5
M. Wt: 220.25 g/mol
InChI Key: KSGGZXMEXUBSGR-UHFFFAOYSA-N
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Description

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one, also known as MMPP, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. It has been found to have a range of biochemical and physiological effects, and its synthesis method and mechanism of action have been studied in detail.

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-Mercapto-thieno[2,3-d]pyrimidine-4(3H)-one and its derivatives have been synthesized through the cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids, either directly with thiourea or via N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973).
  • Novel spiro pyrimidine derivatives, including 2-Mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one, have been synthesized for potential applications in various chemical reactions (Abu‐Hashem, 2014).

Pharmaceutical Applications

  • 2-Mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Some compounds showed potent activity compared to standard drugs like diclofenac sodium (Alagarsamy, Vijayakumar, & Solomon, 2007).
  • Synthesis of 2-mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one and its reaction with different reagents to form condensed heterocyclic systems have been explored, showcasing its utility in creating diverse chemical entities (Hassan et al., 1988).

Biological Evaluation

  • Organotin(IV) complexes with heterocyclic thioamides, including 2-mercapto-4-methyl-pyrimidine, have been studied for their influence on the catalytic peroxidation of linoleic acid by lipoxygenase. These studies highlight potential biological applications (Xanthopoulou et al., 2008).
  • New pyrimidines and thienopyrimidine derivatives synthesized from 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine were screened for their antibacterial activity against various bacteria strains, indicating their potential in antimicrobial applications (El-Bahaie, Kadry, Assy, & Ibrahim, 1988).

properties

IUPAC Name

3-methyl-6-pyrimidin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-13-8(14)4-7(12-9(13)15)6-2-3-10-5-11-6/h2-5H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGGZXMEXUBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=S)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591722
Record name 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503860-53-5
Record name 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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